

# A Comparative Guide to RPE65 Gene Therapies in Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of different adeno-associated virus (AAV)-based gene therapies targeting mutations in the RPE65 gene, a leading cause of Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP). The information presented is collated from published clinical trial data and is intended to offer an objective overview of the vector design, clinical efficacy, and safety profiles of these emerging therapeutics. While direct head-to-head clinical trials are limited, this guide synthesizes available data to facilitate a comparative analysis for research and development purposes.

## Vector Design and Administration: A Comparative Overview

The foundational approach for RPE65 gene therapy involves the delivery of a functional copy of the human RPE65 cDNA to retinal pigment epithelium (RPE) cells via a subretinal injection of a recombinant AAV vector.[1] However, variations in vector design, including the AAV serotype, promoter, and other genetic elements, can influence transduction efficiency, transgene expression levels, and clinical outcomes. The table below summarizes the key characteristics of several RPE65 gene therapy candidates that have been evaluated in clinical trials.



| Vector Name                             | AAV Serotype         | Promoter                                      | Clinical Trial<br>Identifier(s)             | Sponsor/Collab<br>orators                          |
|-----------------------------------------|----------------------|-----------------------------------------------|---------------------------------------------|----------------------------------------------------|
| Voretigene<br>Neparvovec<br>(Luxturna™) | AAV2                 | Chicken β-actin<br>(CBA) with CMV<br>enhancer | NCT00999609,<br>NCT00516477,<br>NCT01208389 | Spark<br>Therapeutics                              |
| rAAV2-CBSB-<br>hRPE65                   | AAV2                 | Chicken β-actin -<br>short form<br>(CBSB)     | NCT00481546                                 | University of Pennsylvania / University of Florida |
| rAAV2-hRPE65<br>(Hadassah)              | AAV2                 | Human RPE65                                   | NCT00821340                                 | Hadassah<br>Medical<br>Organization                |
| rAAV2/4.hRPE65                          | AAV2/4<br>(chimeric) | Human RPE65                                   | NCT01496040                                 | Nantes<br>University<br>Hospital                   |

### **Clinical Efficacy: A Quantitative Comparison**

The primary efficacy of RPE65 gene therapies has been predominantly assessed through two key functional endpoints: the Multi-Luminance Mobility Test (MLMT) and the Full-Field Light Sensitivity Threshold (FST) test. The MLMT evaluates a patient's ability to navigate a standardized course under varying light conditions, providing a measure of functional vision in real-world scenarios. The FST test quantifies the retina's sensitivity to light, offering an objective measure of photoreceptor function.

The following table summarizes the available quantitative efficacy data from clinical trials of different RPE65 gene therapies. It is important to note that these results are from separate studies and not from direct head-to-head comparisons.



| Vector Name                                       | Clinical Trial<br>Phase                                                            | Key Efficacy<br>Endpoint                          | Quantitative<br>Results                                                                                                                                                          | Citation(s) |
|---------------------------------------------------|------------------------------------------------------------------------------------|---------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Voretigene<br>Neparvovec<br>(Luxturna™)           | Phase 3                                                                            | MLMT: Mean<br>bilateral change<br>score at 1 year | 1.8 (SD 1.1) light levels in the intervention group vs. 0.2 (SD 1.0) in the control group (p=0.0013). 65% of intervention participants passed at the lowest light level (1 lux). | [2]         |
| FST: Mean<br>change from<br>baseline at 1<br>year | >2 log unit improvement in light sensitivity in the intervention group (p=0.0004). | [2]                                               |                                                                                                                                                                                  |             |
| rAAV2-CBSB-<br>hRPE65                             | Phase 1                                                                            | FST: Dark-<br>adapted full-field<br>sensitivity   | Significant sensitivity increases from mean baseline in treated eyes (p < 0.001) at 30-90 days post- treatment.                                                                  | [3]         |
| Visual Acuity                                     | Not significantly different from baseline.                                         | [3]                                               |                                                                                                                                                                                  |             |
| rAAV2-hRPE65<br>(Hadassah)                        | Phase 1                                                                            | Visual Acuity                                     | Post-treatment visual acuity decreased initially and                                                                                                                             | [4]         |



|                |           |                                 | returned to preoperative levels by six months. No clinically significant improvement was observed.                     |     |
|----------------|-----------|---------------------------------|------------------------------------------------------------------------------------------------------------------------|-----|
| rAAV2/4.hRPE65 | Phase 1/2 | Visual Acuity &<br>Visual Field | Trend toward improved visual acuity in patients with nystagmus, and stabilization and improvement of the visual field. | [5] |

### **Safety and Tolerability**

Across the various clinical trials, RPE65 gene therapies have generally demonstrated a manageable safety profile. The majority of reported adverse events are related to the subretinal injection procedure rather than the vector itself.

Common Adverse Events Associated with Subretinal Injection:

- Conjunctival hyperemia
- Cataract formation or progression
- Increased intraocular pressure
- Retinal tears
- Macular holes[6]
- Transient intraocular inflammation[7]

Vector-Related Safety Findings:



- No systemic toxicity has been widely reported.[3][6]
- Deleterious immune responses to the AAV vector or the RPE65 protein have not been a significant concern in most trials.[6][8]
- Post-marketing surveillance of voretigene neparvovec has identified chorioretinal atrophy as a notable adverse event in some patients.[8][9]

# **Experimental Protocols Subretinal Injection Procedure**

The subretinal delivery of AAV vectors is a critical component of RPE65 gene therapy. The general procedure involves the following key steps:

- Vitrectomy: A standard pars plana vitrectomy is performed to remove the vitreous gel from the eye, providing access to the retina.
- Retinotomy: A small opening is created in the retina to allow for the injection of the vector into the subretinal space.
- Subretinal Bleb Formation: A specialized cannula is used to inject the AAV vector solution
  into the space between the photoreceptor cells and the RPE. This creates a temporary fluidfilled bleb, which allows the vector to come into contact with the target RPE cells. The bleb
  typically resolves within 24-48 hours.
- Closure: The surgical incisions are closed.

Some protocols may involve a two-step injection process, where a balanced salt solution is first used to create the bleb before the vector is introduced.[10] The volume of the injection and the total vector genomes administered vary between different gene therapy candidates and clinical trials.

#### **Multi-Luminance Mobility Test (MLMT)**

The MLMT is a performance-based assessment of functional vision. The protocol generally involves:



- Course Design: A standardized obstacle course with a defined path and obstacles of varying heights and positions.
- Luminance Levels: The test is conducted under a range of controlled, decreasing light levels, typically from bright indoor lighting down to very low light conditions (e.g., 400 lux to 1 lux).
- Task: The patient is instructed to navigate the course from a designated start to a finish point.
- Scoring: Performance is scored based on the lowest light level at which the patient can successfully navigate the course with a specified level of accuracy (e.g., minimal errors or within a certain time limit). The change in the lowest successful light level from baseline is a key outcome measure.

#### Full-Field Light Sensitivity Threshold (FST) Test

The FST test is a psychophysical assessment of retinal sensitivity to light. The methodology typically includes:

- Dark Adaptation: The patient undergoes a period of dark adaptation to maximize the sensitivity of rod photoreceptors.
- Stimulus: A Ganzfeld dome delivers full-field flashes of light of varying intensities and colors (e.g., white, blue, red) to the eye.
- Patient Response: The patient indicates whether they perceive the light flash.
- Threshold Determination: The intensity of the light flashes is systematically varied to
  determine the lowest intensity that the patient can reliably detect. This threshold is a
  measure of retinal sensitivity. Improvements are indicated by a decrease in the light intensity
  required for detection (a lower threshold).

#### **Visualizations**





Click to download full resolution via product page

Caption: High-level experimental workflow for RPE65 gene therapy development.





Click to download full resolution via product page

Caption: The visual cycle and the role of RPE65 gene therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 2. aao.org [aao.org]
- 3. Treatment of leber congenital amaurosis due to RPE65 mutations by ocular subretinal injection of adeno-associated virus gene vector: short-term results of a phase I trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Safety and Long-Term Efficacy of AAV4 Gene Therapy in Patients with RPE65 Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Clinical and pharmacovigilance safety evaluation of LUXTURNA® (voretigene neparvovec-rzyl) PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term experience with gene augmentation therapy in patients with inherited retinal disease associated with biallelic mutations in RPE65 PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to RPE65 Gene Therapies in Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369292#head-to-head-studies-of-different-rpe65-gene-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com